Cas no 62874-34-4 (1-ethyl-1H-benzimidazol-5-amine hydrochloride)

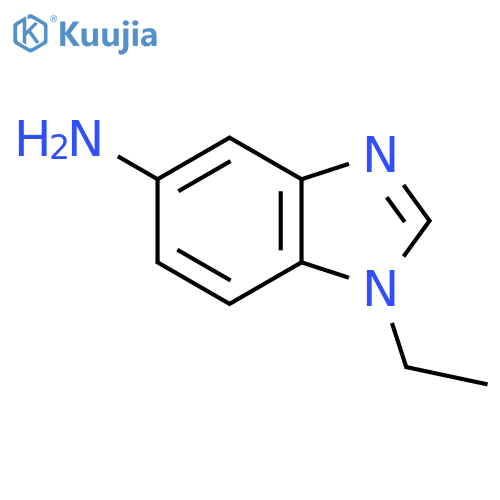

62874-34-4 structure

商品名:1-ethyl-1H-benzimidazol-5-amine hydrochloride

1-ethyl-1H-benzimidazol-5-amine hydrochloride 化学的及び物理的性質

名前と識別子

-

- 1-Ethyl-1H-benzo[d]imidazol-5-amine

- 1-Ethyl-1H-benzoimidazol-5-ylamine

- 1H-Benzimidazol-5-amine, 1-ethyl-

- 1-ethyl-1H-benzimidazol-5-amine

- 1-Ethyl-1H-benzimidazol-5-amine hydrochloride

- 1-ethylbenzimidazole-5-ylamine

- AC1LTFQV

- CTK6F0381

- SBB005693

- 1H-Benzimidazol-5-amine,1-ethyl-(9CI)

- SCHEMBL15532209

- ALBB-023910

- AKOS000104844

- STK734609

- 5-amino-1-ethylbenzimidazole

- 1-Ethyl-1H-benzimidazol-5-ylamine, AldrichCPR

- AS-38947

- 62874-34-4

- 1H-benzimidazol-5-amine, 1-ethyl-, hydrochloride

- 1-ethylbenzimidazol-5-amine

- DTXSID50363652

- 1H-Benzoimidazole, 5-amino-1-ethyl-

- 1-ethyl-1H-benzimidazol-5-amine hydrochloride

-

- MDL: MFCD05856573

- インチ: InChI=1S/C9H11N3/c1-2-12-6-11-8-5-7(10)3-4-9(8)12/h3-6H,2,10H2,1H3

- InChIKey: JVESLFWSVWNBQV-UHFFFAOYSA-N

- ほほえんだ: CCN1C=NC2=C1C=CC(=C2)N

計算された属性

- せいみつぶんしりょう: 161.09543

- どういたいしつりょう: 161.095297364g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 160

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 43.8Ų

- 疎水性パラメータ計算基準値(XlogP): 1.1

じっけんとくせい

- 密度みつど: 1.2±0.1 g/cm3

- ゆうかいてん: NA

- ふってん: 352.3±34.0 °C at 760 mmHg

- PSA: 43.84

- じょうきあつ: 0.0±0.8 mmHg at 25°C

1-ethyl-1H-benzimidazol-5-amine hydrochloride セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- 危険レベル:IRRITANT

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

1-ethyl-1H-benzimidazol-5-amine hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | E903068-100mg |

1-ethyl-1H-benzimidazol-5-amine hydrochloride |

62874-34-4 | 100mg |

$ 160.00 | 2022-06-05 | ||

| TRC | E903068-10mg |

1-ethyl-1H-benzimidazol-5-amine hydrochloride |

62874-34-4 | 10mg |

$ 50.00 | 2022-06-05 | ||

| Fluorochem | 060066-1g |

1-Ethyl-1H-benzoimidazol-5-ylamine |

62874-34-4 | 95% | 1g |

£511.00 | 2022-03-01 | |

| A2B Chem LLC | AG70976-1g |

1-Ethyl-1h-benzimidazol-5-amine hydrochloride |

62874-34-4 | >95% | 1g |

$648.00 | 2024-04-19 | |

| Chemenu | CM275436-5g |

1-Ethyl-1H-benzo[d]imidazol-5-amine |

62874-34-4 | 95% | 5g |

$825 | 2021-06-17 | |

| TRC | E903068-50mg |

1-ethyl-1H-benzimidazol-5-amine hydrochloride |

62874-34-4 | 50mg |

$ 115.00 | 2022-06-05 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 020520-500mg |

1-Ethyl-1H-benzoimidazol-5-ylamine |

62874-34-4 | 500mg |

2762CNY | 2021-05-07 | ||

| A2B Chem LLC | AG70976-10g |

1-Ethyl-1h-benzimidazol-5-amine hydrochloride |

62874-34-4 | >95% | 10g |

$1828.00 | 2024-04-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1739459-1g |

1-Ethyl-1h-benzo[d]imidazol-5-amine |

62874-34-4 | 98% | 1g |

¥2812.00 | 2024-05-06 | |

| A2B Chem LLC | AG70976-25g |

1-Ethyl-1h-benzimidazol-5-amine hydrochloride |

62874-34-4 | >95% | 25g |

$3078.00 | 2024-04-19 |

1-ethyl-1H-benzimidazol-5-amine hydrochloride 関連文献

-

Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215

-

Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562

-

Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

62874-34-4 (1-ethyl-1H-benzimidazol-5-amine hydrochloride) 関連製品

- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)

- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)

- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)

- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)

- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)

- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)

- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)

- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量